molecular formula C7H10N4 B1311413 3,4-Diaminobenzimidamide CAS No. 68827-43-0

3,4-Diaminobenzimidamide

Cat. No.: B1311413
CAS No.: 68827-43-0
M. Wt: 150.18 g/mol
InChI Key: YQQCEOMFCLGSTF-UHFFFAOYSA-N
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Safety and Hazards

The safety information for 3,4-Diaminobenzimidamide includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Target of Action

3,4-Diaminobenzimidamide, also known as Amifampridine , is a quaternary ammonium compound that primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, which is essential for nerve signal transmission .

Mode of Action

Amifampridine blocks presynaptic potassium channels, which prolongs the action potential and increases presynaptic calcium concentrations . This increase in calcium concentration triggers the release of acetylcholine into the synaptic cleft, enhancing neuromuscular transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway. By blocking potassium channels, it prolongs the action potential, leading to an increase in calcium influx. This, in turn, triggers the release of more acetylcholine, a neurotransmitter that transmits signals across nerve synapses, thereby enhancing neuromuscular transmission .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption, indicating good bioavailability .

Result of Action

The result of this compound’s action is the enhancement of neuromuscular transmission. This is achieved by increasing the release of acetylcholine, which improves the communication between nerves and muscles . This makes it an effective treatment for conditions like Lambert–Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, changes in pH levels can affect the drug’s solubility and stability. Additionally, the presence of other medications can impact its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Therefore, it’s important to consider these factors when administering the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide can be synthesized through the reaction of benzonitrile with ammonia under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Comparison with Similar Compounds

  • 3,4-Diaminobenzamidine
  • 4-Amidino-1,2-phenylenediamine
  • Benzimidamide hydrochloride
  • 4-Methylbenzimidamide hydrochloride

Comparison: 3,4-Diaminobenzimidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,4-diaminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQCEOMFCLGSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450357
Record name 3,4-Diaminobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68827-43-0
Record name 3,4-Diaminobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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